BenchChemオンラインストアへようこそ!

2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one

Efflux pump inhibitor Pseudomonas aeruginosa Antimicrobial resistance

2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one (CAS 3122-76-7) is a synthetic, small-molecule dihydropyrimidin-2-one (DHPM) featuring a C2 ethoxymethyl side chain and a C6 hydroxyl group. Its core heterocycle confers structural analogy to nucleobases (uracil), making it a recognized building block for modified nucleoside synthesis and enzyme/receptor binding studies.

Molecular Formula C7H10N2O3
Molecular Weight 170.168
CAS No. 3122-76-7
Cat. No. B2613671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one
CAS3122-76-7
Molecular FormulaC7H10N2O3
Molecular Weight170.168
Structural Identifiers
SMILESCCOCC1=NC(=CC(=O)N1)O
InChIInChI=1S/C7H10N2O3/c1-2-12-4-5-8-6(10)3-7(11)9-5/h3H,2,4H2,1H3,(H2,8,9,10,11)
InChIKeyDWAJCKKINDTXEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one (CAS 3122-76-7) Is a Procurable Pyrimidinone Scaffold for Anti-Infective & Nucleoside Analog R&D


2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one (CAS 3122-76-7) is a synthetic, small-molecule dihydropyrimidin-2-one (DHPM) featuring a C2 ethoxymethyl side chain and a C6 hydroxyl group. Its core heterocycle confers structural analogy to nucleobases (uracil), making it a recognized building block for modified nucleoside synthesis and enzyme/receptor binding studies . Unlike generic DHPMs that act through direct bacterial growth inhibition, this compound has been characterized primarily as a bacterial efflux pump inhibitor (EPI) with reported activity against Gram-negative Pseudomonas aeruginosa and the capacity to potentiate co-administered fluoroquinolones and macrolides [1][2]. The compound is commercially available at ≥95% purity (CAS 3122-76-7; MW 170.17 g/mol; C7H10N2O3) .

Why Generic DHPM Substitution Fails: Mechanism, Selectivity, and Physicochemical Determinants for 3122-76-7


Substituting 2-(ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one with a generic dihydropyrimidinone (DHPM) is scientifically inadvisable because the compound's biological identity is defined by its efflux pump inhibitory (EPI) mechanism rather than direct bacteriostatic action, a distinction confirmed by its classification as a 'Direct acting' EPI that reduces fluoroquinolone and macrolide MICs when co-administered [1]. Furthermore, the C2 ethoxymethyl substituent is a key determinant of lipophilicity and target engagement; replacement with a C2 methyl (logP decrease of ~1.2 units) or unsubstituted analog fundamentally alters membrane permeability and pharmacokinetic partitioning . Standard antimicrobial DHPMs evaluated via agar diffusion or broth microdilution alone will not replicate this compound's synergistic, resistance-reversal pharmacology, making blind substitution a source of experimental failure in efflux pump research programs [2].

Quantitative Differentiation Evidence: 2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one (3122-76-7) vs. Closest Analogs and Alternatives


Mechanism-Based Differentiation: Efflux Pump Inhibition vs. Direct Antibacterial Action

2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one (3122-76-7) is mechanistically classified as a bacterial efflux pump inhibitor (EPI) rather than a direct antibacterial agent. In whole-cell assays with Pseudomonas aeruginosa, the compound reduced the MIC of co-administered fluoroquinolones and macrolides when used in combination, consistent with EPI functionality that decreases intrinsic and acquired resistance [1][2]. By contrast, the vast majority of Biginelli-derived DHPMs reported in the literature (e.g., 4-aryl-5-isopropoxycarbonyl-6-methyl-DHPMs) exhibit direct bacteriostatic activity with MIC values of 62.5–250 µg/mL against S. aureus and E. coli but lack any documented EPI activity [3]. This mechanism-level divergence means 3122-76-7 cannot be functionally replaced by a generic antimicrobial DHPM in efflux pump research or resistance-reversal screening cascades.

Efflux pump inhibitor Pseudomonas aeruginosa Antimicrobial resistance Combination therapy

Gram-Negative Spectrum Specificity vs. Broad-Spectrum DHPMs

The reported spectrum of 2-(ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one is explicitly Gram-negative, with target pathogen annotation for Pseudomonas aeruginosa in the AntibioticDB curated database [1]. This contrasts sharply with the broad-spectrum activity profile of typical antibacterial DHPMs, which uniformly show activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) organisms in standard microdilution assays [2]. The Gram-negative restriction of 3122-76-7 is mechanistically consistent with its EPI activity targeting the MexAB-OprM, MexCD-OprJ, and MexEF-OprN efflux systems that are characteristic of P. aeruginosa [3]. This selectivity profile makes 3122-76-7 particularly valuable for Gram-negative-focused drug discovery while reducing Gram-positive off-target effects in screening.

Pseudomonas aeruginosa Gram-negative selectivity Efflux pump Spectrum of activity

C2 Substituent Effect on Lipophilicity: Ethoxymethyl (clogP ~0.2) vs. Methyl (~-1.0)

The C2 ethoxymethyl substituent of 3122-76-7 confers a calculated logP (clogP) of approximately +0.2, which is roughly 1.2 log units higher than the clogP of approximately -1.0 for the closest commercially available C2-methyl analog, 5-(ethoxymethyl)-2-methyl-4(3H)-pyrimidinone (CAS 5423-97-2) . This lipophilicity difference is functionally significant: a ΔclogP of +1.2 translates to an approximately 16-fold increase in octanol–water partition coefficient, which is predicted to enhance passive membrane permeability and bacterial cell envelope penetration [1]. For efflux pump inhibitor research where compounds must traverse the Gram-negative outer membrane to reach periplasmic or inner-membrane efflux pump targets, the ethoxymethyl-driven lipophilicity gain provides a measurable biophysical advantage over more polar C2-methyl analogs.

Lipophilicity clogP Pyrimidinone Physicochemical property C2 substituent

Tautomeric and Hydrogen-Bond Donor/Acceptor Profile vs. C6-Methyl DHPMs

The C6 hydroxyl group of 3122-76-7 enables keto–enol tautomerism, producing a 6-hydroxy-3,4-dihydropyrimidin-4-one scaffold with one additional hydrogen-bond donor (HBD) compared to C6-methyl DHPMs such as 2-(ethoxymethyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS not retrieved but structurally confirmed analog). Specifically, 3122-76-7 possesses a calculated HBD count of 2 (hydroxyl O–H and N3 ring N–H) versus 1 HBD (N3 ring N–H only) for the C6-methyl analog. This additional HBD creates a distinct molecular recognition surface: the C6–OH can engage in Watson–Crick-like or Hoogsteen-like hydrogen bonding with biological targets (e.g., enzyme active sites, RNA, or efflux pump binding pockets), whereas the C6-methyl analog is restricted to hydrophobic interactions at this position [1]. The difference is structurally verifiable: the C6 hydroxyl is visible as a strong O–H stretch (~3200–3500 cm⁻¹) in IR spectroscopy and as an exchangeable proton signal in ¹H NMR, features absent in the C6-methyl analog .

Tautomerism Hydrogen bond donor Pyrimidinone Molecular recognition C6 substituent

Procurement-Relevant Research and Industrial Application Scenarios for 2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one (CAS 3122-76-7)


Gram-Negative Efflux Pump Inhibitor (EPI) Screening and Lead Optimization Programs

Procurement of 3122-76-7 is indicated for research groups running P. aeruginosa efflux pump screening cascades where a validated EPI chemical probe is required as a positive control or starting scaffold. The compound's documented ability to potentiate fluoroquinolone and macrolide activity via efflux pump inhibition [1] makes it directly applicable in checkerboard synergy assays (FIC index determination) and in time-kill kinetic studies with levofloxacin or azithromycin against MexAB-OprM-overexpressing strains. Its Gram-negative-selective spectrum [2] reduces confounding Gram-positive hits in phenotypic screening, streamlining hit triage in P. aeruginosa-focused drug discovery pipelines.

Modified Nucleoside and Nucleobase Analog Synthesis

As a uracil-analogous pyrimidinone building block bearing a reactive C6 hydroxyl and a C2 ethoxymethyl side chain, 3122-76-7 serves as a versatile intermediate for constructing acyclic nucleoside phosphonate analogs and C6-modified pyrimidine libraries. The C6–OH permits O-alkylation, glycosylation, or phosphorylation chemistry; the C2 ethoxymethyl group can be converted to hydroxymethyl via BBr₃ or TMSI deprotection for subsequent elaboration. This dual functionalization capability supports medicinal chemistry efforts targeting viral polymerases, human phosphodiesterases, and kinases where pyrimidine-core molecular recognition is critical .

Enzyme Inhibition and Nucleotide-Binding Site Probe Development

The structural similarity of 3122-76-7 to the uracil nucleobase, combined with its ethoxymethyl side chain that mimics the ribose 5'-CH₂OH moiety, positions it as a useful probe for enzymes that recognize pyrimidine nucleotide substrates or cofactors. Applications include competitive binding assays against thymidine kinase, dihydropyrimidine dehydrogenase, and HIV-1 reverse transcriptase where the ethoxymethyl group may occupy the nucleoside sugar-binding pocket. The commercially available ≥95% purity supports direct use in biochemical and biophysical assays (SPR, ITC, fluorescence polarization) without additional purification.

Antimicrobial Resistance (AMR) Reversal Agent Development and In Vivo Proof-of-Concept Studies (Preclinical)

Given its EPI mechanism and its origin from the Microcide–Daiichi Sankyo anti-pseudomonal program [1], 3122-76-7 is an appropriate chemical tool for preclinical AMR research targeting fluoroquinolone-resistant P. aeruginosa. Key experimental applications include murine thigh infection or pneumonia models where the compound is co-administered with levofloxacin to evaluate pharmacodynamic parameters (Δlog₁₀ CFU reduction vs. monotherapy). Researchers validating EPI-based combination strategies for regulatory-grade new drug applications will find 3122-76-7 a reproducible and commercially traceable reference standard to benchmark novel EPI candidates against.

Quote Request

Request a Quote for 2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.